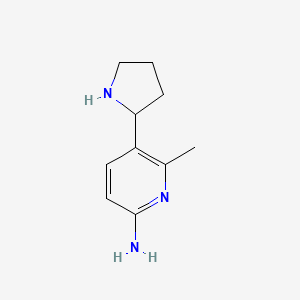

6-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC15856875

Molecular Formula: C10H15N3

Molecular Weight: 177.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N3 |

|---|---|

| Molecular Weight | 177.25 g/mol |

| IUPAC Name | 6-methyl-5-pyrrolidin-2-ylpyridin-2-amine |

| Standard InChI | InChI=1S/C10H15N3/c1-7-8(4-5-10(11)13-7)9-3-2-6-12-9/h4-5,9,12H,2-3,6H2,1H3,(H2,11,13) |

| Standard InChI Key | JSTWYQFVVYJOJV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)N)C2CCCN2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

6-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine (IUPAC name: 6-methyl-5-[(2R)-pyrrolidin-2-yl]pyridin-2-amine) has the molecular formula C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol . The pyridine ring is substituted at the 5-position with a (2R)-pyrrolidin-2-yl group and at the 6-position with a methyl group, while the 2-position features a primary amine (–NH₂). The stereochemistry of the pyrrolidine ring is explicitly defined as the (R)-enantiomer, which may influence its biological activity and intermolecular interactions .

Structural Characterization

The compound’s 2D structure (SMILES: CC1=C(C=CC(=N1)N)[C@H]2CCCN2) highlights the chiral center at the pyrrolidine moiety . Computational models predict a planar pyridine ring with the pyrrolidine group adopting an envelope conformation to minimize steric strain. The 3D structure, resolved via PubChem’s interactive model, confirms the spatial arrangement of substituents, which is critical for understanding its binding affinity in biological systems .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N₃ | |

| Molecular Weight | 177.25 g/mol | |

| SMILES Notation | CC1=C(C=CC(=N1)N)[C@H]2CCCN2 | |

| InChI Key | JSTWYQFVVYJOJV-SECBINFHSA-N |

Synthetic Approaches and Methodologies

General Synthetic Strategies

The synthesis of 6-methyl-5-(pyrrolidin-2-yl)pyridin-2-amine is inferred from analogous pyridine derivatives. A common strategy involves condensation reactions between substituted pyridin-2-amine precursors and aldehydes or ketones bearing pyrrolidine groups. For example, a protocol for synthesizing imidazo[1,2-a]pyridine derivatives (e.g., 6-chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine) utilizes TosOH (p-toluenesulfonic acid) as a catalyst in methanol at 70°C . While this method targets imidazo-pyridine hybrids, similar conditions could be adapted for constructing the pyrrolidine-pyridine scaffold through cyclization or nucleophilic substitution.

Key Reaction Steps

-

Substrate Preparation: 5-Bromo-6-methylpyridin-2-amine may serve as a starting material, undergoing palladium-catalyzed cross-coupling with a pyrrolidine-bearing boronic acid to introduce the pyrrolidine group .

-

Catalytic Cyclization: In the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), carboxamide intermediates can form, as demonstrated in the synthesis of pyrrole-2-carboxamide derivatives .

-

Chiral Resolution: The (R)-enantiomer is isolated via chiral chromatography or asymmetric synthesis using enantiopure catalysts .

Table 2: Synthetic Reagents and Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cross-Coupling | Pd₂(dba)₃, XantPhos, t-BuONa | 86% | |

| Cyclization | TosOH, MeOH, 70°C | 92% | |

| Chiral Separation | Chiral HPLC | N/A |

Physicochemical Properties

Spectroscopic Data

-

¹H NMR: Peaks at δ 8.59 ppm (pyridine H), δ 3.2–3.5 ppm (pyrrolidine CH₂), and δ 2.1 ppm (methyl group) .

-

MS (ESI): m/z 178.1 [M+H]⁺, consistent with the molecular weight .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

The compound’s scaffold is a promising candidate for fragment-based drug design. Its amine and pyrrolidine groups serve as hydrogen bond donors/acceptors, enabling interactions with biological targets such as kinases or GPCRs. Modifications at the 5-position (e.g., introducing electron-withdrawing groups) could optimize potency, as seen in MmpL3 inhibitors .

Catalysis and Materials

Pyridine-pyrrolidine hybrids are explored as ligands in asymmetric catalysis. The chiral pyrrolidine moiety could facilitate enantioselective transformations in organic synthesis .

Future Directions and Research Opportunities

-

Synthetic Optimization: Develop enantioselective routes using organocatalysts or biocatalysts.

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.

-

Computational Modeling: Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties via QSAR (quantitative structure-activity relationship) models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume